7-Bromo-2-chloroquinazolin-4-amine 7-Bromo-2-chloroquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1107695-08-8
VCID: VC7832978
InChI: InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13)
SMILES: C1=CC2=C(C=C1Br)N=C(N=C2N)Cl
Molecular Formula: C8H5BrClN3
Molecular Weight: 258.50

7-Bromo-2-chloroquinazolin-4-amine

CAS No.: 1107695-08-8

Cat. No.: VC7832978

Molecular Formula: C8H5BrClN3

Molecular Weight: 258.50

* For research use only. Not for human or veterinary use.

7-Bromo-2-chloroquinazolin-4-amine - 1107695-08-8

Specification

CAS No. 1107695-08-8
Molecular Formula C8H5BrClN3
Molecular Weight 258.50
IUPAC Name 7-bromo-2-chloroquinazolin-4-amine
Standard InChI InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13)
Standard InChI Key RCPHEXPZUNHZNL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)N=C(N=C2N)Cl
Canonical SMILES C1=CC2=C(C=C1Br)N=C(N=C2N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinazoline core consists of a bicyclic structure formed by the fusion of a benzene ring and a pyrimidine ring. Substitution patterns critically influence its reactivity:

  • Bromine at the 7th position introduces steric bulk and electronic effects, potentially directing electrophilic substitution reactions .

  • Chlorine at the 2nd position enhances the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic aromatic substitutions .

  • The 4-amine group serves as a hydrogen bond donor, enabling interactions in supramolecular assemblies or target-binding scenarios .

Crystallographic data remain unavailable in the reviewed literature, but comparative analysis with simpler quinazolines suggests a planar geometry stabilized by π-π stacking interactions .

Spectroscopic and Physical Properties

Key physicochemical parameters derived from experimental data include:

PropertyValueSource
Molecular Weight258.5 g/mol
DensityNot reported
Melting PointNot characterized
Solubility (DMSO)Soluble at 10 mM
LogP (Partition Coefficient)Estimated ~2.8 (calculated)

The absence of melting point data in available sources highlights a gap in current characterization . Stability studies indicate degradation risks under prolonged light exposure, necessitating storage at 2–8°C in amber vials .

Synthetic Methodologies and Purification

Purification Challenges

Chromatography-free purification, as demonstrated in analogous syntheses , may involve:

  • Recrystallization from ethanol/water mixtures

  • Acid-base extraction leveraging the amine’s basicity

  • Selective precipitation using antisolvents like hexane

Industrial-scale processes would require optimization to minimize halogen displacement side reactions, particularly under thermal stress .

ParameterRecommendation
SolventDMSO or dimethylformamide (DMF)
Concentration10 mM (initial stock)
Storage Temperature-80°C (6 months); -20°C (1 month)
ReconstitutionWarm to 37°C with sonication

Example Calculation for 10 mM Solution:
For 10 mg of compound (MW = 258.5 g/mol):

Volume=10 mg258.5 g/mol×10 mM=3.87 mL\text{Volume} = \frac{10\ \text{mg}}{258.5\ \text{g/mol} \times 10\ \text{mM}} = 3.87\ \text{mL}

This yields a 10 mM solution when dissolved in 3.87 mL solvent .

Stability Considerations

Decomposition pathways may include:

  • Hydrolysis of the chlorine substituent in aqueous media

  • Oxidation of the amine group under ambient oxygen

  • Photodegradation via radical mechanisms

Stabilization strategies involve inert atmosphere storage and avoidance of protic solvents beyond brief experimental use .

Research Applications and Biological Relevance

Material Science Applications

Potential non-pharmaceutical uses include:

  • Coordination complexes: Amine and halogen sites for metal binding

  • Polymer precursors: Photoactive monomers for conductive materials

  • Supramolecular templates: Host-guest systems via π-π interactions

Experimental validation of these applications remains absent in current literature, highlighting research opportunities.

AspectProtocol
Personal ProtectionGloves, lab coat, eye protection
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste
DisposalIncineration per local regulations

No acute toxicity data are available, emphasizing precautionary handling .

VendorPurityPackagingPrice (USD)
GlpBioNot stated25 µL, 10 mM in DMSOQuote-based
Moldb95%Custom quantitiesQuote-based

Pricing remains undisclosed publicly, requiring direct inquiry. Batch-specific certificates of analysis (CoA) are typically available upon request.

Analytical Characterization

Quality control metrics include:

  • HPLC: Purity assessment via reverse-phase columns

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra for structural verification

  • LC-MS: Molecular ion confirmation at m/z 257.9 [M+H]+

Suppliers emphasize research-exclusive use, prohibiting human or veterinary applications .

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